molecular formula C13H13F3N2O2S B2442503 Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate CAS No. 625377-27-7

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate

Cat. No.: B2442503
CAS No.: 625377-27-7
M. Wt: 318.31
InChI Key: OKYCGSKDMSTATQ-UHFFFAOYSA-N
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Description

Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate is a useful research compound. Its molecular formula is C13H13F3N2O2S and its molecular weight is 318.31. The purity is usually 95%.
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Scientific Research Applications

Biodegradation and Environmental Impact

One significant area of research involves the biodegradation and environmental fate of chemical compounds similar to Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate. Studies on ethyl tert-butyl ether (ETBE), for instance, have identified microorganisms capable of degrading such compounds in soil and groundwater, highlighting the potential for bioremediation strategies to mitigate environmental contamination (Thornton et al., 2020).

Toxicology and Human Health

Toxicological research is crucial for understanding the potential health impacts of chemical compounds. The toxicological review of ethyl tertiary-butyl ether (ETBE) provides insights into its metabolism, low toxicity profile, and the effects on various biological systems, offering a framework for evaluating the safety of related chemicals (Mcgregor, 2007).

Polymer Science and Material Engineering

In the field of polymer science, research into poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives showcases the advancements in organic thermoelectric materials, demonstrating the potential for chemical compounds with similar structures to be used in developing high-performance, flexible electronic devices (Zhu et al., 2017).

Properties

IUPAC Name

ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S/c1-3-20-11(19)4-5-21-12-9(7-17)10(13(14,15)16)6-8(2)18-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYCGSKDMSTATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSC1=NC(=CC(=C1C#N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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